molecular formula C9H6I2O4 B014421 3,5-DIIODO-4-HYDROXYPHENYLPYRUVIC ACID CAS No. 780-00-7

3,5-DIIODO-4-HYDROXYPHENYLPYRUVIC ACID

Cat. No.: B014421
CAS No.: 780-00-7
M. Wt: 431.95 g/mol
InChI Key: TZPLBTUUWSVGCY-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid is a chemical compound known for its significant role in various biochemical processes. It is a derivative of tyrosine, an amino acid that is crucial in the synthesis of proteins. The compound is characterized by the presence of two iodine atoms, a hydroxy group, and a carboxyl group attached to a benzene ring, making it a diiodinated phenolic acid.

Scientific Research Applications

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

It is structurally similar to 3,5-diiodotyrosine , which targets cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These proteins play crucial roles in various biological processes, including signal transduction, digestion, and thyroid hormone biosynthesis .

Mode of Action

Based on its structural similarity to 3,5-diiodotyrosine , it may interact with its targets to modulate their activities, leading to changes in cellular processes.

Biochemical Pathways

3,5-diiodotyrosine, a structurally similar compound, is involved in the thyroid hormone synthesis pathway . Therefore, it is plausible that 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid may also influence this pathway, affecting the production of thyroid hormones and their downstream effects.

Result of Action

Given its structural similarity to 3,5-diiodotyrosine , it may influence cellular processes related to thyroid hormone production and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid typically involves the iodination of tyrosine. One common method is the solvent-free grinding of l-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This reaction occurs at room temperature (20°C) and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can replace the iodine atoms under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated phenolic acids.

    Substitution: Thiolated or aminated phenolic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid
  • 3-(4-Hydroxy-3,5-diiodophenyl)lactic acid

Uniqueness

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid is unique due to its specific structure, which includes a keto group at the second position of the propanoic acid chain. This structural feature distinguishes it from other diiodinated phenolic acids and contributes to its specific biochemical properties .

Properties

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPLBTUUWSVGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228649
Record name Hydroxydiiodophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

780-00-7
Record name Hydroxydiiodophenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydiiodophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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